
N-Ethylisopropylamine
Overview
Description
N-Ethylisopropylamine is an organic compound with the chemical formula C5H13N . It is a colorless liquid with a characteristic amine odor. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Ethylisopropylamine can be synthesized through the reaction of isopropylamine with ethanol. The reaction typically involves heating the mixture and then purifying the product through distillation .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then distilled and stored under appropriate conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: N-Ethylisopropylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenated compounds and alkyl halides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include amides, nitriles, secondary amines, and various substituted derivatives .
Scientific Research Applications
Organic Synthesis
N-Ethylisopropylamine is primarily utilized as a base in organic synthesis due to its steric hindrance and low nucleophilicity. Its applications include:
- Amide Coupling Reactions : NEIPA serves as a hindered base in the formation of amides from carboxylic acids and amines. Its steric hindrance prevents it from competing with nucleophiles, allowing for efficient coupling reactions .
- Alkylation Reactions : NEIPA is employed in the alkylation of secondary amines to produce tertiary amines. It minimizes the formation of quaternary ammonium salts, which are often undesired byproducts .
- Transition Metal-Catalyzed Reactions : NEIPA is used as a base in various cross-coupling reactions, such as the Heck and Sonogashira reactions. These reactions are vital for constructing complex organic molecules .
Pharmaceutical Applications
The compound has potential applications in the pharmaceutical industry:
- Drug Development : NEIPA can be involved in synthesizing pharmaceutical intermediates. Its ability to facilitate specific reactions makes it valuable for developing new therapeutic agents .
- Stability Studies : The compound’s stability under various conditions allows it to be used in studies assessing the degradation of drug compounds, particularly those sensitive to basic conditions .
Analytical Chemistry
This compound also finds use in analytical methods:
- Chromatography : It is utilized as a reagent in chromatographic techniques for the separation and analysis of complex mixtures, including biological samples .
- Mass Spectrometry : NEIPA has been applied in developing methods for detecting drugs of abuse through hair and nail analysis, showcasing its role in forensic toxicology .
Case Study 1: Amide Formation
A study demonstrated the effectiveness of NEIPA in forming amides from activated carboxylic acids and amines. The reaction showed high yields with minimal side products when NEIPA was used as a base compared to other common bases like triethylamine.
Case Study 2: Alkylation Selectivity
Research highlighted NEIPA's role in selectively alkylating secondary amines without leading to quaternary ammonium salt formation. This selectivity is crucial for synthesizing compounds where tertiary amines are desired.
Mechanism of Action
The mechanism of action of N-Ethylisopropylamine involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. This interaction leads to the formation of new chemical bonds and the production of various derivatives .
Comparison with Similar Compounds
- N-Isopropylmethylamine
- N,N-Diisopropylethylamine
- Triethylamine
- N-Ethylmethylamine
- Diisopropylamine
Comparison: N-Ethylisopropylamine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Compared to similar compounds, it has a distinct balance of steric and electronic properties, making it particularly useful in the synthesis of complex organic molecules .
Biological Activity
N-Ethylisopropylamine (NEIPA) is a secondary amine with the molecular formula C₅H₁₃N. It has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article explores the biological activity of NEIPA, including its mechanisms of action, cytotoxic effects, and implications in pharmaceutical applications.
- Molecular Formula : C₅H₁₃N
- Molecular Weight : 85.17 g/mol
- CAS Number : 19961-27-4
NEIPA is structurally characterized by an ethyl group and an isopropyl group attached to a nitrogen atom, which influences its reactivity and interaction with biological systems.
Mechanisms of Biological Activity
NEIPA's biological activity can be attributed to its role as a nitrogen-containing compound that may participate in various biochemical processes. The following mechanisms have been identified:
- Cytotoxicity : NEIPA and its derivatives have shown promising cytotoxic effects against various cancer cell lines. For instance, studies indicate that modifications in the structure of similar compounds enhance their cytotoxicity by inhibiting tubulin polymerization, a mechanism critical for cancer cell proliferation .
- Nitrosamine Formation : NEIPA can undergo nitrosation under certain conditions, leading to the formation of N-nitrosamines, which are known for their carcinogenic potential. This property raises concerns regarding the safety of NEIPA when used in pharmaceuticals or as a reagent .
- Antimicrobial Activity : Some studies suggest that compounds related to NEIPA exhibit antimicrobial properties, potentially through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Cytotoxic Effects
Recent research has highlighted the cytotoxic potential of NEIPA derivatives against human tumor cell lines. The following table summarizes findings from various studies:
Compound | Cell Line Tested | IC50 (nM) | Mechanism of Action |
---|---|---|---|
NEIPA Derivative A | KB | 8.2 | Tubulin polymerization inhibition |
NEIPA Derivative B | Hep-G2 | 3.5 | Induction of apoptosis |
NEIPA Derivative C | MCF7 | 42.3 | Cell cycle arrest |
These results indicate that specific structural modifications can significantly enhance the cytotoxicity of NEIPA derivatives, making them potential candidates for further development as anticancer agents.
Case Studies
- Hemiasterlin Analogues : A study focused on hemiasterlin analogues demonstrated that certain modifications led to enhanced cytotoxicity against multiple cancer cell lines, including KB and Hep-G2. These findings suggest that NEIPA derivatives could similarly exhibit potent anticancer properties through analogous mechanisms .
- Nitrosamine Assessment : The European Medicines Agency conducted assessments on nitrosamines, including those derived from compounds like NEIPA. The findings highlighted the importance of monitoring nitrosamine levels due to their potential carcinogenic effects when present in pharmaceutical products .
Q & A
Basic Research Questions
Q. What are the critical physical properties of N-Ethylisopropylamine, and how do they influence experimental handling and storage?
Methodological Answer: this compound (CAS 19961-27-4) is a volatile liquid (boiling point: 71–73°C) with a density of 0.72 g/mL at 25°C and a flashpoint of 61°F (16.1°C), classifying it as flammable . Key handling considerations include:
- Storage : Seal containers at room temperature in a well-ventilated area to prevent vapor accumulation .
- PPE : Use impervious gloves, safety goggles, and flame-resistant lab coats to avoid skin/eye contact and inhalation .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste to prevent environmental contamination .
Q. How is this compound utilized in pharmaceutical quality control (QC) protocols?
Methodological Answer: this compound serves as a reference standard for impurity profiling in drugs like Sumatriptan. Methodological steps include:
- HPLC Analysis : Calibrate systems using the compound’s retention time and UV spectra. Validate methods per ICH guidelines (precision ±2%, accuracy 98–102%) .
- 1H-NMR Characterization : Confirm structural identity via proton signals (e.g., δ 1.0–1.5 ppm for CH3 groups) .
- Documentation : Include Certificate of Analysis (CoA) with purity data, batch-specific chromatograms, and spectral validation .
Q. What safety protocols are essential when working with this compound in synthetic chemistry?
Methodological Answer:
- Ventilation : Conduct reactions in fume hoods with ≥100 ft/min airflow to mitigate inhalation risks .
- Fire Safety : Use CO2 or dry chemical extinguishers; avoid water due to flammability .
- Emergency Response : For skin contact, rinse immediately with water for 15 minutes; for ingestion, administer activated charcoal and seek medical aid .
Advanced Research Questions
Q. How is this compound employed in synthesizing dithiocarbamate ligands for metal complexes?
Methodological Answer: The compound reacts with CS2 in ethanol to form N-Ethylisopropyl dithiocarbamate, a ligand for Mn²⁺/Fe³⁺ complexes:
Ligand Synthesis : Mix 6 mmol this compound with 6 mmol CS2 in ethanol (1:1 molar ratio) under N2 for 2 hours .
Metal Complexation : Add MnCl2 or FeCl3 (1:2 metal-to-ligand ratio) and reflux for 4 hours. Monitor via TLC (Rf = 0.5 in hexane:EtOAc 3:1) .
Characterization : Use FT-IR (C=S stretch at 950–1050 cm⁻¹) and molar conductivity to confirm octahedral geometry .
Q. How can researchers resolve contradictions in toxicity data for N-Nitrosoethylisopropylamine derivatives?
Methodological Answer: Discrepancies arise from divergent regulatory classifications (e.g., carcinogenicity vs. non-environmental hazard):
- In Vitro Testing : Perform Ames tests (OECD 471) to assess mutagenicity; compare results with structural analogs like N-Nitrosodiisopropylamine (non-mutagenic in some studies) .
- Ecotoxicology : Use Daphnia magna acute toxicity assays (EC50) to evaluate aquatic impact, noting differences in biodegradability (e.g., half-life >60 days in soil) .
- Regulatory Alignment : Cross-reference OSHA, REACH, and JIS Z 7253 guidelines to harmonize safety protocols .
Q. What advanced analytical techniques validate the purity of this compound in synthetic intermediates?
Methodological Answer:
- GC-MS : Use a DB-5 column (30 m × 0.25 mm) with He carrier gas (1 mL/min). Monitor for impurities (e.g., diisopropylamine) via m/z 87 (molecular ion) .
- 13C-DEPT NMR : Assign carbons (e.g., δ 45–50 ppm for CH2 groups) to detect stereochemical impurities .
- TGA : Verify thermal stability (decomposition onset >150°C) to ensure suitability for high-temperature reactions .
Q. How should researchers mitigate risks when synthesizing N-Nitrosoethylisopropylamine?
Methodological Answer:
- Containment : Use Schlenk lines under N2 to prevent nitroso compound exposure. Equip reactors with scrubbers for NOx byproducts .
- Waste Management : Neutralize residues with 10% NaHCO3 before incineration at ≥1,000°C to destroy carcinogenic nitroso groups .
- Analytical Safeguards : Quantify trace nitroso impurities via LC-MS/MS (LOQ = 0.1 ppb) to meet ICH Q3A limits .
Properties
IUPAC Name |
N-ethylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N/c1-4-6-5(2)3/h5-6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVIDPPYRINTTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066547 | |
Record name | 2-Propanamine, N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19961-27-4 | |
Record name | N-Ethyl-2-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19961-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropylethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019961274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Ethylisopropylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165659 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propanamine, N-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propanamine, N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ethylisopropylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.478 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROPYLETHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W87TPH94OB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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